Zinc tannate

Descripción general

Descripción

Zinc tannate is a chemical compound formed by the reaction of zinc ions with tannic acid. It is known for its unique properties, including its ability to act as a corrosion inhibitor and its use in various industrial applications. The compound is typically a white to off-white powder and is insoluble in water.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Zinc tannate can be synthesized through various methods, including:

Direct Reaction: This involves the direct reaction of zinc salts (such as zinc chloride or zinc sulfate) with tannic acid in an aqueous solution. The reaction typically occurs at room temperature and results in the precipitation of this compound.

Solid-Phase Reaction: This method involves the solid-phase reaction of zinc oxide with tannic acid. The reactants are mixed and heated to a specific temperature to facilitate the reaction.

Industrial Production Methods: In industrial settings, this compound is often produced through the direct reaction method due to its simplicity and cost-effectiveness. The process involves dissolving zinc salts in water, adding tannic acid, and then filtering and drying the resulting precipitate.

Análisis De Reacciones Químicas

Types of Reactions: Zinc tannate undergoes various chemical reactions, including:

Oxidation: this compound can undergo oxidation reactions, particularly when exposed to air or oxidizing agents.

Substitution: The compound can participate in substitution reactions where the zinc ion is replaced by other metal ions.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide and potassium permanganate are common oxidizing agents used in reactions involving this compound.

Substitution Reagents: Metal salts such as copper sulfate or iron chloride can be used in substitution reactions.

Major Products:

Oxidation Products: Oxidation of this compound can lead to the formation of zinc oxide and other oxidized tannate derivatives.

Substitution Products: Substitution reactions can produce compounds such as copper tannate or iron tannate, depending on the metal ion used.

Aplicaciones Científicas De Investigación

Zinc tannate has a wide range of applications in scientific research, including:

Chemistry: It is used as a corrosion inhibitor in various chemical processes and as a stabilizer in the production of certain polymers.

Biology: this compound has been studied for its potential antimicrobial properties and its ability to inhibit the growth of certain bacteria and fungi.

Medicine: Research has explored the use of this compound in wound healing and as a component in certain pharmaceutical formulations.

Industry: The compound is used in the paint and coating industry as a corrosion inhibitor and in the production of certain types of adhesives and sealants.

Mecanismo De Acción

The mechanism by which zinc tannate exerts its effects involves the interaction of zinc ions with biological molecules. Zinc ions can bind to proteins and enzymes, altering their structure and function. This binding can inhibit the activity of certain enzymes, leading to antimicrobial effects. Additionally, this compound can form a protective layer on metal surfaces, preventing corrosion by blocking the interaction between the metal and corrosive agents.

Comparación Con Compuestos Similares

Zinc Oxide: Like zinc tannate, zinc oxide is used as a corrosion inhibitor and has antimicrobial properties. zinc oxide is more commonly used in sunscreen and cosmetic products.

Copper Tannate: This compound is similar to this compound in its use as a corrosion inhibitor, but it has different chemical properties due to the presence of copper ions.

Iron Tannate: Iron tannate is another similar compound used in corrosion inhibition, but it is less commonly used compared to this compound.

Uniqueness of this compound: this compound is unique due to its specific combination of zinc ions and tannic acid, which provides it with distinct properties such as high stability and effectiveness as a corrosion inhibitor. Its antimicrobial properties also make it valuable in various biological and medical applications.

Propiedades

IUPAC Name |

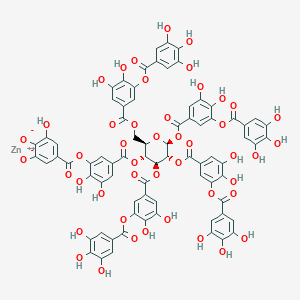

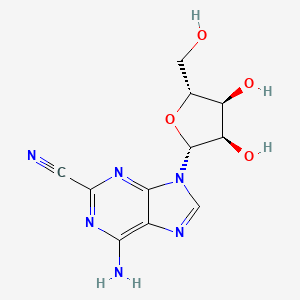

zinc;5-[2,3-dihydroxy-5-[(2R,3R,4S,5R,6S)-4,5,6-tris[[3,4-dihydroxy-5-(3,4,5-trihydroxybenzoyl)oxybenzoyl]oxy]-2-[[3,4-dihydroxy-5-(3,4,5-trihydroxybenzoyl)oxybenzoyl]oxymethyl]oxan-3-yl]oxycarbonylphenoxy]carbonyl-3-hydroxybenzene-1,2-diolate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C76H52O46.Zn/c77-32-1-22(2-33(78)53(32)92)67(103)113-47-16-27(11-42(87)58(47)97)66(102)112-21-52-63(119-72(108)28-12-43(88)59(98)48(17-28)114-68(104)23-3-34(79)54(93)35(80)4-23)64(120-73(109)29-13-44(89)60(99)49(18-29)115-69(105)24-5-36(81)55(94)37(82)6-24)65(121-74(110)30-14-45(90)61(100)50(19-30)116-70(106)25-7-38(83)56(95)39(84)8-25)76(118-52)122-75(111)31-15-46(91)62(101)51(20-31)117-71(107)26-9-40(85)57(96)41(86)10-26;/h1-20,52,63-65,76-101H,21H2;/q;+2/p-2/t52-,63-,64+,65-,76+;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJIBOYFUEIDNPI-HBNMXAOGSA-L | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1O)O)O)C(=O)OC2=CC(=CC(=C2O)O)C(=O)OCC3C(C(C(C(O3)OC(=O)C4=CC(=C(C(=C4)OC(=O)C5=CC(=C(C(=C5)O)O)O)O)O)OC(=O)C6=CC(=C(C(=C6)OC(=O)C7=CC(=C(C(=C7)O)O)O)O)O)OC(=O)C8=CC(=C(C(=C8)OC(=O)C9=CC(=C(C(=C9)O)O)O)O)O)OC(=O)C1=CC(=C(C(=C1)OC(=O)C1=CC(=C(C(=C1)[O-])[O-])O)O)O.[Zn+2] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(C=C(C(=C1O)O)O)C(=O)OC2=CC(=CC(=C2O)O)C(=O)OC[C@@H]3[C@H]([C@@H]([C@H]([C@@H](O3)OC(=O)C4=CC(=C(C(=C4)OC(=O)C5=CC(=C(C(=C5)O)O)O)O)O)OC(=O)C6=CC(=C(C(=C6)OC(=O)C7=CC(=C(C(=C7)O)O)O)O)O)OC(=O)C8=CC(=C(C(=C8)OC(=O)C9=CC(=C(C(=C9)O)O)O)O)O)OC(=O)C1=CC(=C(C(=C1)OC(=O)C1=CC(=C(C(=C1)[O-])[O-])O)O)O.[Zn+2] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C76H50O46Zn | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1764.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

8011-65-2 | |

| Record name | Zinc tannate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0008011652 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tannins, zinc salts | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.432 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ZINC TANNATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A62L6DPE0P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 5-cyano-1H-pyrrolo[2,3-c]pyridine-2-carboxylate](/img/structure/B3285277.png)

![5-Cyano-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid](/img/structure/B3285280.png)